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Compound of Interest

Compound Name: 1,3-Divinylbenzene

Cat. No.: B087150 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1,3-
Divinylbenzene (CAS No. 108-57-6), a key monomer in the production of crosslinked

polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists,

and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and ¹³C NMR data for 1,3-Divinylbenzene.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,3-Divinylbenzene is characterized by signals in both the aromatic

and vinylic regions.
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Chemical Shift (δ)
[ppm]

Multiplicity
Coupling
Constants (J) [Hz]

Assignment

7.46 s H-2

7.36 d 7.6 H-4, H-6

7.27 t 7.6 H-5

6.72 dd 17.6, 10.9 H-1'

5.79 d 17.6 H-2'a (trans)

5.28 d 10.9 H-2'b (cis)

Note: Assignments are based on typical chemical shifts and coupling patterns for similar

structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'dd' denotes doublet of

doublets.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) [ppm] Assignment

137.9 C-1, C-3

136.8 C-1'

128.8 C-5

126.1 C-4, C-6

124.3 C-2

114.3 C-2'

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,3-Divinylbenzene shows characteristic absorptions for aromatic and vinyl C-H
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bonds, as well as C=C double bonds.

Wavenumber (cm⁻¹) Transmittance (%) Assignment

3089 75 Aromatic C-H stretch

3012 82 Vinylic C-H stretch

1630 55 C=C vinyl stretch

1599 60 C=C aromatic stretch

1483 68 Aromatic ring vibration

990 45 Vinylic C-H bend (out-of-plane)

908 30 Vinylic C-H bend (out-of-plane)

785 50
Aromatic C-H bend (out-of-

plane)

696 48
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

mass spectrum of 1,3-Divinylbenzene is obtained using electron ionization (EI).

m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

129 85 [M-H]⁺

115 50 [M-CH₃]⁺

104 30 [M-C₂H₂]⁺

77 40 [C₆H₅]⁺

51 25 [C₄H₃]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

5 mm probe.

Sample Preparation:

A solution of 1,3-Divinylbenzene is prepared by dissolving approximately 5-10 mg of the

compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to serve as an internal chemical shift reference (0 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key

parameters include a spectral width of approximately 10-12 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of

1-5 seconds.

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-

200 ppm) is used, and a larger number of scans (e.g., 128 or more) is often required due to

the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b087150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small drop of neat 1,3-Divinylbenzene is placed between two salt plates (e.g., NaCl or

KBr).

The plates are gently pressed together to form a thin liquid film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the liquid is placed directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

The sample is placed in the IR beam path.

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to

improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of

4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample

spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

A dilute solution of 1,3-Divinylbenzene is prepared in a volatile solvent (e.g.,

dichloromethane or hexane).

A small volume (e.g., 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where

it is separated from any impurities.

Data Acquisition:

As 1,3-Divinylbenzene elutes from the GC column, it enters the ion source of the mass

spectrometer.
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In the EI source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,3-Divinylbenzene.

Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

1,3-Divinylbenzene Sample

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film/ATR Dissolve in Volatile Solvent

¹H & ¹³C NMR Acquisition FTIR Spectrum Acquisition GC-MS Data Acquisition

NMR Spectra (Chemical Shifts, Coupling) IR Spectrum (Absorption Bands) Mass Spectrum (m/z values)

Structure Confirmation of 1,3-Divinylbenzene
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Click to download full resolution via product page

General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Divinylbenzene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087150#spectroscopic-data-for-1-3-divinylbenzene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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